2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride is a chemical compound with the molecular formula C10H13NO·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is often used in scientific research due to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride typically involves the Bischler-Napieralski reaction, which is a well-known method for constructing isoquinoline derivatives . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinoline derivatives .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin . This modulation can lead to neuroprotective effects and potential therapeutic benefits for conditions such as Parkinson’s disease and depression .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methyl and hydroxyl groups.
(1,2,3,4-tetrahydroisoquinolin-8-yl)methanol hydrochloride: A derivative with a hydroxymethyl group instead of a hydroxyl group.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and hydroxyl groups enhances its reactivity and potential therapeutic effects compared to its analogs .
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-6-5-8-3-2-4-10(12)9(8)7-11;/h2-4,12H,5-7H2,1H3;1H |
InChI Key |
BGELBKZGESUREU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.